Herpotrichone A is a novel compound isolated from the fungus Herpotrichia species, specifically noted for its unique pentacyclic structure characterized by a 6/6/6/6/3 carbon skeleton. This compound, along with its analog Herpotrichone B, was identified through extensive isolation techniques and has garnered attention due to its significant biological activities, particularly in neuroinflammation and neuroprotection. The chemical structure of Herpotrichone A includes multiple fused rings that contribute to its complex reactivity and biological properties .
Herpotrichone A exhibits potent anti-neuroinflammatory properties. It has been shown to inhibit lipopolysaccharide-induced inflammation in BV-2 microglial cells, with a reported half-maximal inhibitory concentration indicating its effectiveness at low concentrations. Moreover, studies have demonstrated that Herpotrichone A can exert neuroprotective effects by alleviating ferroptosis, a form of regulated cell death associated with neurodegenerative diseases . This compound's ability to modulate inflammatory pathways positions it as a promising candidate for therapeutic applications in neuroinflammatory conditions.
The synthesis of Herpotrichone A has been explored through both natural extraction and synthetic methodologies. The natural extraction involves isolating the compound from fungal cultures using solvent extraction and chromatographic techniques. In synthetic approaches, researchers have employed biomimetic total synthesis strategies that mimic the biosynthetic pathways hypothesized for the compound's natural production. These methods often involve constructing the complex pentacyclic structure through sequential reactions that build up the carbon skeleton from simpler precursors .
Due to its significant biological activities, Herpotrichone A holds potential applications in pharmacology, particularly in developing treatments for neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis. Its ability to inhibit inflammatory processes makes it a candidate for further research into drug formulations aimed at mitigating neurodegeneration and promoting neuronal health .
Studies on the interactions of Herpotrichone A with cellular pathways have revealed its role in modulating oxidative stress responses. Specifically, it has been observed to influence the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage. By relieving ferroptosis and enhancing cellular resilience, Herpotrichone A demonstrates a multifaceted approach to protecting neuronal cells under stress conditions . Further interaction studies are needed to elucidate its complete mechanism of action and potential synergistic effects with other therapeutic agents.
Herpotrichone A shares structural and functional similarities with several other compounds derived from fungi or similar natural sources. Here are some notable comparisons:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Herpotrichone B | Similar pentacyclic structure | Anti-neuroinflammatory | Slightly different reactivity profile |
| Azasperpyranone A | Contains a lactone moiety | Anticancer properties | Different biosynthetic origin |
| Penicillium-derived compounds | Various ring structures | Antifungal, antibacterial | Diverse biological activities |
Herpotrichone A is unique due to its specific pentacyclic arrangement and pronounced neuroprotective effects, distinguishing it from other similar compounds that may not exhibit such potent anti-inflammatory activity or may target different biological pathways .
Herpotrichone A was first isolated in 2020 from Herpotrichia sp. SF09, a fungal symbiont of the terrestrial isopod Armadillidium vulgare (common pillbug) collected from Mount Hua, China. The compound belongs to the herpotrichones, a class of [4 + 2] adducts featuring a complex pentacyclic framework. Structural elucidation revealed its molecular formula as C22H26O7 with a molecular weight of 402.44 g/mol. Unlike typical fungal secondary metabolites, He-A derives from an unusual intermolecular Diels-Alder reaction between a polyketide and a terpenoid precursor.
The production of He-A occurs under specific culture conditions using potato dextrose broth, with yields optimized through static fermentation at 28°C for 12 days. Its biosynthesis appears linked to the fungal host's ecological niche, potentially serving as a chemical defense molecule in the isopod-fungal symbiosis.
Herpotrichia sp. SF09 belongs to the order Pleosporales (class Dothideomycetes), a group renowned for producing architecturally complex metabolites. Phylogenetic analysis of the internal transcribed spacer (ITS) region (GenBank accession MK801764) confirmed its placement within the Herpotrichia genus, though distinct from previously sequenced species. Key taxonomic features include:
| Characteristic | Description |
|---|---|
| Colony morphology | Velvety black mycelium |
| Optimal growth temperature | 28°C |
| Secondary metabolite profile | Produces He-A and analogs under low-nitrogen conditions |
The fungus demonstrates strict host specificity, having been isolated exclusively from the cuticular microbiome of A. vulgare populations in specific biogeographic regions of central China.
He-A represents a milestone in three key areas of natural product research:
Prior to He-A's discovery, fungal [4 + 2] adducts were primarily known from plant endophytes, making this marine-derived analog particularly significant for drug discovery pipelines.
Herpotrichone A represents a remarkable example of natural product architecture, characterized by an unprecedented pentacyclic 6/6/6/6/3 carbon skeleton that distinguishes it from other known natural compounds [8]. This unique structural framework arises from an intermolecular [4 + 2] cycloaddition reaction, which creates a complex polycyclic system that has not been previously observed in nature [12]. The pentacyclic architecture consists of five interconnected rings with ring sizes of six, six, six, six, and three carbon atoms respectively, forming a highly constrained molecular framework [1] [5].
The compound possesses the molecular formula C₂₂H₂₆O₇ with a molecular weight of 402.44 g/mol, as confirmed through high-resolution mass spectrometry analysis [1] [3]. The structural complexity of Herpotrichone A is further enhanced by the presence of multiple oxygen-containing functional groups, including methoxy substituents and ketone functionalities, which contribute to its biological activity profile [8] [12].
The biosynthetic origin of this pentacyclic skeleton involves the formation of an unusual carbon framework through polyketide biosynthesis followed by spontaneous cycloaddition reactions [5]. This structural arrangement creates a rigid three-dimensional architecture that positions functional groups in specific spatial orientations, contributing to the compound's unique chemical and biological properties [8].
The structural elucidation of Herpotrichone A relied extensively on comprehensive nuclear magnetic resonance spectroscopic analysis, employing both one-dimensional and two-dimensional techniques [8] [12]. Proton nuclear magnetic resonance spectroscopy revealed characteristic chemical shifts consistent with the presence of aromatic protons, methoxy groups, and aliphatic proton environments within the pentacyclic framework [8].
Carbon-13 nuclear magnetic resonance spectroscopy provided crucial information regarding the carbon framework, revealing the presence of 22 carbon atoms with distinct chemical environments [1]. The spectroscopic data showed characteristic carbonyl carbon signals, aromatic carbon resonances, and aliphatic carbon peaks that were consistent with the proposed pentacyclic structure [8] [12].
Two-dimensional nuclear magnetic resonance experiments, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation, were essential for establishing connectivity patterns within the molecule [8] [12]. These experiments provided critical information about proton-proton coupling relationships and long-range carbon-proton correlations that confirmed the pentacyclic architecture [8].
| Spectroscopic Technique | Key Information Obtained |
|---|---|
| ¹H Nuclear Magnetic Resonance | Chemical shifts, multiplicities, coupling constants |
| ¹³C Nuclear Magnetic Resonance | Carbon framework assignment and chemical environment |
| Correlation Spectroscopy | Proton-proton connectivity |
| Heteronuclear Single Quantum Coherence | Direct carbon-proton correlations |
| Heteronuclear Multiple Bond Correlation | Long-range carbon-proton relationships |
High-resolution electrospray ionization mass spectrometry played a pivotal role in confirming the molecular formula and providing fragmentation patterns characteristic of Herpotrichone A [8] [12]. The technique provided accurate mass measurements that supported the proposed molecular formula of C₂₂H₂₆O₇ [1] [3].
The mass spectrometric analysis revealed characteristic fragmentation patterns that were consistent with the loss of methoxy groups and other structural features, providing additional confirmation of the proposed structure [8]. The high-resolution capabilities of the instrument allowed for precise determination of elemental composition, which was crucial for distinguishing between possible structural isomers [12].
The absolute configuration of Herpotrichone A was unambiguously determined through single-crystal X-ray diffraction analysis, which provided definitive three-dimensional structural information [8] [12]. The crystallographic analysis revealed the complete stereochemical arrangement of all chiral centers within the pentacyclic framework [8].
The X-ray crystallographic data confirmed the relative and absolute configurations of the multiple stereocenters present in the molecule [12]. The analysis established the absolute configuration as (1R,3R,5R,8S,10S,11R,19S), providing crucial information for understanding structure-activity relationships [1] [8].
Electronic circular dichroism calculations were employed in conjunction with X-ray crystallographic data to validate the assigned absolute configuration [8] [12]. These computational approaches provided additional confirmation of the stereochemical assignments and demonstrated excellent agreement with experimental observations [8].
Advanced computational methods, including residual dipolar coupling-based computer-assisted three-dimensional structure elucidation, were utilized to further validate the structural assignments [8] [12]. These sophisticated techniques provided orthogonal verification of the proposed structure and absolute configuration [18].
| Analytical Method | Configuration Information |
|---|---|
| X-ray Crystallography | Complete three-dimensional structure |
| Electronic Circular Dichroism | Absolute configuration validation |
| Residual Dipolar Coupling Analysis | Structural verification |
| Computational Modeling | Stereochemical confirmation |
Herpotrichone A and Herpotrichone B share identical molecular formulas and molecular weights but differ in their stereochemical configurations at specific chiral centers [8] [12] [38]. Both compounds possess the same unprecedented pentacyclic 6/6/6/6/3 carbon skeleton architecture, representing two diastereomeric forms of the same basic structural framework [8] [40].
The primary structural difference between these compounds lies in the stereochemistry at the C-8 position, where Herpotrichone A exhibits S configuration while Herpotrichone B displays R configuration [1] [38]. This single stereochemical difference results in distinct three-dimensional molecular shapes that contribute to differences in their biological activities [8] [12].
The International Union of Pure and Applied Chemistry nomenclature for Herpotrichone A is (1R,3R,5R,8S,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.0¹,⁷.0³,⁵.0¹³,¹⁸]nonadeca-6,13(18),16-triene-2,15-dione, while Herpotrichone B differs only in the C-8 stereochemistry designation [1] [38].
| Property | Herpotrichone A | Herpotrichone B |
|---|---|---|
| Molecular Formula | C₂₂H₂₆O₇ | C₂₂H₂₆O₇ |
| Molecular Weight (g/mol) | 402.44 | 402.44 |
| Stereochemistry at C-8 | S | R |
| Anti-neuroinflammatory IC₅₀ (μM) | 0.41 | 0.11 |
| Chemical Abstracts Service Number | 2411834-17-6 | Not specified |
Nuclear magnetic resonance spectroscopic analysis revealed subtle but characteristic differences in chemical shifts between the two diastereomers, particularly in regions corresponding to protons near the stereochemically different C-8 center [8] [12]. These spectroscopic differences provided important diagnostic features for distinguishing between the two compounds during isolation and characterization procedures [8].